molecular formula C7H4N4O B13106521 2H-Imidazo[4,5-E][1,2,3]benzoxadiazole CAS No. 372964-16-4

2H-Imidazo[4,5-E][1,2,3]benzoxadiazole

Katalognummer: B13106521
CAS-Nummer: 372964-16-4
Molekulargewicht: 160.13 g/mol
InChI-Schlüssel: PCMLRMRFUXHOTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-Imidazo[4,5-E][1,2,3]benzoxadiazole is a heterocyclic compound that features a fused ring system combining an imidazole ring with a benzoxadiazole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4,5-E][1,2,3]benzoxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent and high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

2H-Imidazo[4,5-E][1,2,3]benzoxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2H-Imidazo[4,5-E][1,2,3]benzoxadiazole has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antimicrobial and anticancer drugs.

    Industry: The compound is used in the production of dyes, pigments, and other functional materials.

Wirkmechanismus

The mechanism of action of 2H-Imidazo[4,5-E][1,2,3]benzoxadiazole involves its interaction with specific molecular targets and pathways. For instance, its fluorescence properties are attributed to the electronic transitions within the fused ring system. In biological systems, the compound may interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

2H-Imidazo[4,5-E][1,2,3]benzoxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and optical properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

372964-16-4

Molekularformel

C7H4N4O

Molekulargewicht

160.13 g/mol

IUPAC-Name

2H-imidazo[4,5-e][1,2,3]benzoxadiazole

InChI

InChI=1S/C7H4N4O/c1-2-5-7(10-11-12-5)6-4(1)8-3-9-6/h1-3,11H

InChI-Schlüssel

PCMLRMRFUXHOTR-UHFFFAOYSA-N

Kanonische SMILES

C1=C2C(=NC=N2)C3=NNOC3=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.